molecular formula C18H16ClN3O3 B2780599 2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide CAS No. 330567-03-8

2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide

Cat. No.: B2780599
CAS No.: 330567-03-8
M. Wt: 357.79
InChI Key: WSIHHSZXXYYFJA-HEHNFIMWSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Novel imines and thiazolidinones derivatives, including structures similar to the target compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Applications

Derivatives of the compound have been synthesized and screened for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects in animal models, indicating their potential use in pain and inflammation management (Dewangan et al., 2015).

Electrochemical Studies

Mannich bases bearing a pyrazolone moiety synthesized from similar compounds were characterized and subjected to electrochemical studies, which included polarography and cyclic voltammetry. These studies provide insights into the reduction mechanisms of these compounds in various media, hinting at potential applications in electrochemical sensors or devices (Naik et al., 2013).

Anticancer Activities

Acetohydrazides incorporating 2-oxoindoline and 4-oxoquinazoline scaffolds have been synthesized, showing notable cytotoxicity against various human cancer cell lines. Some of these compounds also activated caspase-3 activity, indicating potential applications in cancer therapy through the induction of apoptosis in cancer cells (Huan et al., 2020).

Nonlinear Optical Properties

Hydrazones derived from similar structures have been studied for their third-order nonlinear optical properties. These compounds exhibited promising optical power limiting behavior and could be potential candidates for applications in optical devices, such as optical limiters and switches (Naseema et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is structurally similar to the herbicide (4-chloro-2-methylphenoxy) acetic acid (MCPA), which targets plant growth regulators . .

Mode of Action

MCPA, a structurally similar compound, acts as a synthetic auxin, disrupting plant growth by overstimulating certain growth processes

Biochemical Pathways

MCPA, a related compound, affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development. If this compound acts similarly, it may also affect this pathway.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it acts similarly to MCPA, it could potentially cause overstimulation of growth processes in plants . .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-9-12(19)7-8-15(11)25-10-16(23)20-21-17-13-5-3-4-6-14(13)22(2)18(17)24/h3-9,24H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPOIPFBYDPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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